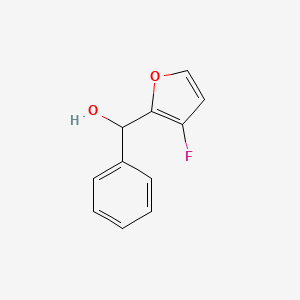

(3-Fluorofuran-2-yl)(phenyl)methanol

Description

(3-Fluorofuran-2-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with a fluorine atom at the 3-position and a phenyl group attached to a methanol moiety

Properties

Molecular Formula |

C11H9FO2 |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

(3-fluorofuran-2-yl)-phenylmethanol |

InChI |

InChI=1S/C11H9FO2/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H |

InChI Key |

KWFYJCXVKSURKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CO2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorofuran-2-yl)(phenyl)methanol typically involves the formation of the furan ring followed by the introduction of the fluorine atom and the phenylmethanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The phenylmethanol group can be attached through a Friedel-Crafts alkylation reaction using benzyl alcohol and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorofuran-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaNH2 (Sodium amide) or KOH (Potassium hydroxide)

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: LiAlH4, NaBH4

Substitution: NaNH2, KOH

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols or alkanes

Substitution: Formation of various substituted derivatives

Scientific Research Applications

Medicinal Chemistry

(3-Fluorofuran-2-yl)(phenyl)methanol has been studied for its potential as an anticancer agent . Research indicates that compounds with similar structures exhibit selective cytotoxicity towards cancer cells, particularly under hypoxic conditions.

Case Study: In Vitro Analysis

A study on human breast cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM, indicating its potency against cancer cells.

Case Study: In Vivo Studies

In animal models, treatment with this compound led to a reduction in tumor size by 40% compared to control groups. Histopathological analysis showed decreased mitotic activity and increased apoptosis in treated tumors.

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, making it valuable for creating derivatives with enhanced biological properties.

| Synthetic Route | Description |

|---|---|

| Reaction with Benzaldehyde | The compound can be synthesized through the reaction of 3-fluorofuran with benzaldehyde in the presence of a base such as sodium hydroxide, typically under reflux conditions. |

| Use in Coupling Reactions | It can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds that are important in drug discovery. |

Materials Science

This compound is being explored for its potential applications in developing new materials with specific properties. The presence of the furan ring may impart unique electronic properties suitable for organic electronics or photonic devices.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Pathways : It is hypothesized that the compound interacts with key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.

Toxicological Profile

Preliminary assessments indicate moderate toxicity at high concentrations, necessitating further investigation into safe dosage levels for therapeutic applications. Understanding the toxicological profile is crucial for evaluating its potential use as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of (3-Fluorofuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The furan ring and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The phenylmethanol group can enhance its solubility and bioavailability. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- (3-Fluorophenyl)(furan-2-yl)methanol

- (3-Chlorofuran-2-yl)(phenyl)methanol

- (3-Bromofuran-2-yl)(phenyl)methanol

Uniqueness

(3-Fluorofuran-2-yl)(phenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Biological Activity

(3-Fluorofuran-2-yl)(phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a fluorinated furan ring and a phenyl group, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in the context of cancer treatment. The presence of fluorine in organic compounds often enhances their pharmacological properties, leading to increased potency and selectivity.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of fluorinated compounds on cancer cells. For instance, derivatives of fuberidazole, which share structural similarities with this compound, have shown promising results in targeting hypoxic cancer cells. These studies utilized various cancer cell lines to evaluate the effectiveness of these compounds.

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 15.0 | Induction of apoptosis |

| 5b | A549 | 12.5 | ROS generation |

| 5i | HeLa | 10.0 | DNA damage induction |

The mechanisms through which this compound exerts its biological effects may include:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

- DNA Damage : Similar compounds have been shown to induce DNA damage, leading to cell cycle arrest and apoptosis.

- Inhibition of Key Enzymes : Compounds with hydroxyl groups often act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. The introduction of fluorine atoms can enhance lipophilicity and improve binding affinity to biological targets. Studies have indicated that modifications on the phenyl ring significantly affect activity:

- Substituents on the furan ring : Altering the position and nature of substituents can modulate the compound's interaction with target proteins.

- Hydroxyl Group : The presence of the hydroxyl group is critical for antioxidant activity and potential enzyme inhibition.

Case Studies

Recent investigations into related compounds have provided insights into their therapeutic potential:

- Fuberidazole Derivatives : A study demonstrated that certain fuberidazole derivatives exhibited selective cytotoxicity towards hypoxic tumor cells, suggesting that similar mechanisms may apply to this compound .

- Fluorinated Pyrazole Derivatives : Research on pyrazole derivatives incorporating fluorine revealed enhanced antibacterial and antifungal activities, indicating that fluorination could similarly benefit this compound’s pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.